REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[OH-].[K+].[CH:13](=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].Cl>CN(C=O)C>[CH3:15][C:14]([CH3:17])([CH3:16])[CH:13]([OH:18])[CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
153.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
193.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for a further 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
a majority of the DMF is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
After the residue has been distilled at 130° C./0.9 mbar, 136.8 g (yield 54% of theory, purity (GC-MS 98%) of 3,3-dimethyl-1-(2-nitrophenyl)butan-2-ol
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC(C(CC1=C(C=CC=C1)[N+](=O)[O-])O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |